1-Iodo-3-(2,4,5-trimethylphenyl)bicyclo[1.1.1]pentane
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Overview
Description
1-Iodo-3-(2,4,5-trimethylphenyl)bicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. This compound is characterized by its unique structure, which includes a bicyclic framework and an iodine atom attached to a phenyl ring substituted with three methyl groups. The bicyclo[1.1.1]pentane scaffold is known for its rigidity and three-dimensionality, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 1-Iodo-3-(2,4,5-trimethylphenyl)bicyclo[1.1.1]pentane typically involves the following steps:
Chemical Reactions Analysis
1-Iodo-3-(2,4,5-trimethylphenyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The phenyl ring and the bicyclo[1.1.1]pentane scaffold can undergo oxidation and reduction reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Iodo-3-(2,4,5-trimethylphenyl)bicyclo[1.1.1]pentane has several scientific research applications:
Mechanism of Action
The mechanism by which 1-Iodo-3-(2,4,5-trimethylphenyl)bicyclo[1.1.1]pentane exerts its effects is primarily through its structural rigidity and ability to act as a bioisostere. The compound can interact with various molecular targets, including enzymes and receptors, by mimicking the spatial arrangement of other functional groups. This interaction can modulate the activity of these targets, leading to desired biological effects .
Comparison with Similar Compounds
1-Iodo-3-(2,4,5-trimethylphenyl)bicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
- 1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane
- 1-Iodo-3-(2-methoxyethyl)bicyclo[1.1.1]pentane
- 1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane
These compounds share the bicyclo[1.1.1]pentane scaffold but differ in the substituents attached to the phenyl ring. The unique combination of the iodine atom and the trimethylphenyl group in this compound provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-iodo-3-(2,4,5-trimethylphenyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17I/c1-9-4-11(3)12(5-10(9)2)13-6-14(15,7-13)8-13/h4-5H,6-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAIYMBEJZXMLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C23CC(C2)(C3)I)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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